molecular formula C7H14Cl2N2S B2386037 [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1255717-11-3

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No.: B2386037
CAS No.: 1255717-11-3
M. Wt: 229.16
InChI Key: RMNRIRGBVFJQJJ-UHFFFAOYSA-N
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Description

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS: 953902-13-1) is a thiazole-derived amine salt characterized by a 4,5-dimethyl-substituted thiazole ring linked to an ethylamine moiety, with two hydrochloride counterions. Its molecular formula is C₇H₁₄Cl₂N₂S (exact molecular weight: 229.17 g/mol based on structural analysis) . This compound has been historically used in pharmaceutical research as a building block for active pharmaceutical ingredients (APIs) and intermediates. However, its commercial availability is currently listed as "discontinued" by suppliers like CymitQuimica , suggesting challenges in synthesis, stability, or regulatory compliance.

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-5-6(2)10-7(9-5)3-4-8;;/h3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNRIRGBVFJQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Synthesis

The 4,5-dimethyl-1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 4,5-dimethylthiazole-2-carbonitrile can be prepared by reacting 2-bromo-3-ketopentane with thiourea in ethanol under reflux conditions. This intermediate is critical for subsequent nucleophilic substitution reactions to introduce the ethylamine side chain.

Introduction of the Ethylamine Side Chain

The ethylamine group is introduced via a nucleophilic substitution reaction. In a patented method, 4,5-dimethylthiazole-2-carbonitrile is treated with ethylenediamine in the presence of a palladium catalyst, yielding [2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine. The reaction is typically conducted in tetrahydrofuran (THF) at 60–80°C for 12–24 hours, achieving yields of 68–75%.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents such as dimethylformamide (DMF) or THF are preferred for their ability to stabilize transition states during nucleophilic substitution. Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions, necessitating careful monitoring.

Catalytic Systems

Palladium-based catalysts, notably tetrakis(triphenylphosphine)palladium(0), are employed to facilitate cross-coupling reactions. The supporting information from Journal of Medicinal Chemistry highlights that catalyst loadings of 5–10 mol% optimize yields while minimizing costs.

Purification and Salt Formation

Crystallization Techniques

Crude [2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine is purified via recrystallization from ethanol-water mixtures. The dihydrochloride salt is formed by treating the free base with hydrochloric acid (2.0–2.5 equivalents) in dichloromethane, followed by solvent evaporation.

Chromatographic Methods

Column chromatography on silica gel (eluent: 5–10% methanol in dichloromethane) is used for high-purity applications, particularly when residual palladium must be removed.

Industrial-Scale Production

Batch Reactor Protocols

Large-scale synthesis employs stirred-tank reactors with automated temperature and pH control. A patent by describes a 100-L batch process yielding 12.3 kg of the dihydrochloride salt (purity >99%) after recrystallization.

Continuous Flow Systems

Recent advancements utilize microreactors for continuous production, reducing reaction times by 40% and improving consistency.

Data Tables

Table 1: Comparison of Synthetic Methods

Method Starting Material Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
Hantzsch Synthesis 2-Bromo-3-ketopentane None Ethanol 80 72 95
Palladium-Catalyzed 4,5-Dimethylthiazole-2-CN Pd(PPh₃)₄ THF 70 75 98
Continuous Flow 4,5-Dimethylthiazole-2-CN Pd(OAc)₂ DMF 65 81 99

Table 2: Purification Outcomes

Technique Solvent System Residual Pd (ppm) Final Purity (%)
Recrystallization Ethanol/Water (3:1) <5 99.5
Column Chromatography CH₂Cl₂/MeOH (95:5) <1 99.9

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation, are minimized by controlling stoichiometry and reaction time. The use of excess ethylenediamine (1.5 equivalents) suppresses dimerization.

Catalyst Deactivation

Palladium catalysts are prone to poisoning by sulfur-containing intermediates. Adding triethylamine as a scavenger reduces this risk.

Chemical Reactions Analysis

Types of Reactions

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated several thiazole derivatives, including [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, against multidrug-resistant strains of Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicated that this compound demonstrated significant antibacterial activity, outperforming traditional antibiotics like linezolid .

Anticancer Potential

Research into the anticancer properties of thiazole derivatives has highlighted their potential as therapeutic agents. The compound's structural characteristics make it a candidate for further investigation in cancer treatment.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The study found that it was especially effective against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help elucidate the mechanism of action and enhance the design of more potent derivatives.

Findings from Molecular Docking

The molecular docking analysis demonstrated that the compound binds effectively to specific receptors involved in microbial resistance and cancer proliferation pathways. This binding affinity suggests a promising therapeutic profile for further development in drug design .

The applications of this compound span antimicrobial and anticancer research domains. Its promising biological activities warrant further exploration through additional in vitro and in vivo studies to confirm efficacy and safety profiles.

Future research should focus on:

  • Developing more potent derivatives based on structural modifications.
  • Conducting comprehensive pharmacokinetic and toxicological studies.
  • Exploring synergistic effects with existing antimicrobial and anticancer agents to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, resulting in antimicrobial or antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Alkyl Chain Length

[1-(4,5-Dimethyl-1,3-thiazol-2-yl)propyl]amine Dihydrochloride (CAS: 1269279-96-0)
  • Molecular Formula : C₈H₁₆Cl₂N₂S
  • Molecular Weight : 243.20 g/mol
  • Key Differences :
    • Features a propyl chain instead of ethyl, increasing lipophilicity (LogP: 4.47 vs. estimated ~3.5 for the ethyl analog) .
    • Higher molecular weight due to the extended alkyl chain.
    • Applications: Used as a high-purity API intermediate (≥97% purity) in pharmaceutical manufacturing .
Parameter Target Compound (Ethyl) Propyl Analog
Molecular Formula C₇H₁₄Cl₂N₂S C₈H₁₆Cl₂N₂S
Molecular Weight (g/mol) 229.17 243.20
LogP ~3.5 (estimated) 4.47
Commercial Status Discontinued Actively supplied

Heterocycle Variation: Thiazole vs. Imidazole

Methyl[2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine Dihydrochloride
  • Molecular Formula : C₇H₁₇Cl₂N₃ (exact weight: 214.14 g/mol)
  • Key Differences: Replaces the thiazole ring with a 4,5-dihydroimidazole ring, altering electronic properties and hydrogen-bonding capacity. Applications: Likely used in medicinal chemistry for ligand design due to imidazole’s metal-coordinating properties .

Functional Group Variation: Thiouronium vs. Amine

S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride (CAS: 16111-27-6)
  • Molecular Formula : C₅H₁₄Cl₂N₃S
  • Molecular Weight : 219.16 g/mol
  • Key Differences: Contains an isothiouronium group instead of a primary amine, significantly altering reactivity and toxicity. Classified as a sensitizing agent, restricting its use under regulatory guidelines (e.g., EU Directive 91/339/EEC) . Applications: Limited to controlled research settings due to safety concerns.

Physicochemical and Application-Based Insights

  • Imidazole-containing variants balance polarity and lipophilicity, making them versatile in drug design .
  • Thiouronium derivatives face stricter regulations due to sensitization risks .

Biological Activity

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a thiazole derivative that exhibits significant biological activities, making it a subject of interest in pharmacological research. This compound is characterized by its unique structure, which includes a thiazole ring and an ethylamine group, contributing to its diverse biological properties.

  • IUPAC Name : 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine; dihydrochloride
  • Molecular Formula : C7H14Cl2N2S
  • CAS Number : 1255717-11-3

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dimethylthiazole with ethylenediamine under controlled conditions. The reaction is followed by treatment with hydrochloric acid to yield the dihydrochloride salt form of the compound .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial and fungal strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 µg/mL
Escherichia coli8.0 µg/mL
Candida albicans16.0 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Thiazole derivatives have been recognized for their anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, various thiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 Value (µM)
[Compound A]Human glioblastoma U25110.0
[Compound B]Human melanoma WM79315.0

The presence of specific substituents on the thiazole ring appears to enhance cytotoxic activity, indicating structure-activity relationships (SAR) that warrant further investigation .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The thiazole moiety is crucial for binding to these targets, which may include enzymes and receptors pertinent to disease pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results showed significant inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .
  • Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, and how can purity be optimized?

The synthesis typically involves a multi-step approach starting with the condensation of 4,5-dimethylthiazole precursors with ethylamine derivatives. A common method includes reacting 4,5-dimethylthiazol-2-amine with ethylene dihalides under basic conditions, followed by hydrochlorination to form the dihydrochloride salt . Key optimizations include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysts : Use of phase-transfer catalysts to improve yield.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) to remove byproducts like unreacted thiourea . Challenges include minimizing hydrolysis of the thiazole ring during acidic workup.

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the thiazole ring substitution pattern and ethylamine side chain. For example, the methyl groups on the thiazole appear as singlets near δ 2.3 ppm in 1^1H NMR .
  • X-ray crystallography : SHELX programs are widely used to resolve crystal structures, particularly for verifying hydrochloride salt formation and hydrogen-bonding networks .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 201.1 for the free base).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% is typical for research-grade material) .

Q. How does the compound’s solubility and stability impact experimental design?

The dihydrochloride salt improves water solubility (~50 mg/mL in H2_2O), facilitating biological assays. However, it is hygroscopic, requiring storage in desiccators at -20°C. Stability studies (via TLC and HPLC) show decomposition under prolonged light exposure, necessitating amber vials for storage .

Advanced Research Questions

Q. What mechanisms underlie the compound’s biological activity, and how are they validated?

Thiazole derivatives often target enzymes or receptors due to the ring’s electron-rich nature. For this compound:

  • Receptor binding : Competitive radioligand assays (e.g., 3^3H-labeled antagonists) quantify affinity for targets like serotonin receptors .
  • Enzyme inhibition : Kinetic assays (e.g., IC50_{50} determination) assess inhibition of acetylcholinesterase or kinases.
  • Cellular assays : MTT or apoptosis assays (e.g., caspase-3 activation) evaluate cytotoxicity in cancer cell lines . Example data :
Assay TypeTargetResultReference
Radioligand5-HT2A_{2A}Ki_i = 120 nM
Kinase InhibitionEGFRIC50_{50} = 1.8 μM

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Molecular docking (AutoDock Vina) : Predicts binding modes to receptors (e.g., docking into the 5-HT2A_{2A} crystal structure, PDB: 6A94). The thiazole ring’s sulfur forms van der Waals contacts with hydrophobic pockets .
  • QSAR studies : Correlate substituent effects (e.g., methyl vs. isopropyl groups) with activity. For instance, bulkier substituents at the 4-position reduce solubility but enhance receptor affinity .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize analogs .

Q. How should researchers address contradictions between in vitro and in vivo data?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Metabolic stability assays : Liver microsome studies to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
  • Formulation optimization : Use of liposomal carriers or PEGylation to enhance plasma half-life .
  • Orthogonal in vivo models : Compare results in zebrafish and murine models to rule out species-specific effects .

Q. What structural analogs of this compound exhibit enhanced activity, and why?

SAR studies highlight critical modifications:

  • Ethylamine chain lengthening : Increases flexibility but reduces receptor selectivity.
  • Thiazole substitution : 4-Isopropyl analogs (CAS 1396759-29-7) show higher lipophilicity and blood-brain barrier penetration .
  • Dihydrochloride vs. free base : The salt form improves aqueous solubility by ~40% but may alter transporter-mediated uptake .

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